![molecular formula C20H21N3O3S B2470529 3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide CAS No. 1421466-55-8](/img/structure/B2470529.png)
3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Novel Heterocyclic Compounds: Derivatives of benzothiazole have been synthesized for various biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Antibacterial Agents: Novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have been designed, synthesized, and demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antimicrobial Properties
- In vitro Antimicrobial Evaluation: Studies have shown that novel thiazolidin-4-ones and azetidin-2-ones derivatives from benzothiazole exhibit moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani et al., 2016).
Anti-Inflammatory and Analgesic Evaluation
- Evaluation of Thiazole/Oxazole Substituted Derivatives: Benzothiazole derivatives have been synthesized and tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action in albino rats, showing significant activity in some cases (Kumar & Singh, 2020).
Photoreactions and Bioactivity
- Study of Photoreactions: The photooxidation of benzothiazole derivatives has been investigated, revealing significant insights into the chemical behaviors under photo-sensitive conditions (Mahran, Sidky, & Wamhoff, 1983).
- Anti-Trypanosomatidic Agents: Benzothiazoles have been enhanced as inhibitors of pteridine reductase-1, showing potential as anti-trypanosomatidic agents, which are crucial in the treatment of Trypanosoma brucei and Leishmania major (Linciano et al., 2019).
Future Directions
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-15-8-6-14(7-9-15)10-11-21-19(24)23-12-16(13-23)26-20-22-17-4-2-3-5-18(17)27-20/h2-9,16H,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQFSIADLRBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide |
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